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Introduction
Substituted biphenyls represent a class of aromatic compounds featuring two phenyl rings

linked by a single carbon-carbon bond, with various functional groups attached. This structural

motif is of profound importance across diverse scientific disciplines, serving as a foundational

scaffold in medicinal chemistry, a critical component in materials science, and a cornerstone in

the development of chiral ligands for asymmetric catalysis.[1][2][3] The unique stereochemical

properties of ortho-substituted biphenyls, which can exhibit axial chirality due to restricted

rotation (atropisomerism), have opened up avenues for creating highly selective catalysts and

stereospecific pharmaceuticals.[4][5][6]

Initially identified in natural sources like coal tar, the synthetic journey of biphenyl derivatives

has evolved from harsh, low-yielding classical methods to sophisticated and highly efficient

transition-metal-catalyzed cross-coupling reactions.[7][8] This guide provides a comprehensive

overview of the historical milestones, pivotal synthetic methodologies, and the transformative

applications of substituted biphenyls, with a particular focus on their role in drug discovery and

development.

Foundational Discoveries and Early Synthetic
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1265500?utm_src=pdf-interest
https://arabjchem.org/biphenyls-and-their-derivatives-as-synthetically-and-pharmacologically-important-aromatic-structural-moieties/
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03531j
https://www.researchgate.net/figure/Representative-examples-for-biphenyl-containing-marketed-drugs_fig2_371650511
https://en.wikipedia.org/wiki/Atropisomer
https://www.slideshare.net/slideshow/biphenyl-derivatives-atropisomerism/237116160
https://www.pharmaguideline.com/2022/02/stereo-isomerism-in-biphenyl-compounds.html?m=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10274569/
https://en.wikipedia.org/wiki/Biphenyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of the biphenyl scaffold can be traced back over 160 years, with early methods

laying the groundwork for more advanced techniques.[7]

The Wurtz-Fittig Reaction (1862)
Extending upon Wurtz's 1855 work on coupling alkyl halides, Rudolph Fittig developed a

method to couple an aryl halide with an alkyl halide using sodium metal. A variation of this, the

coupling of two aryl halides, provided one of the first routes to biphenyl derivatives.[7] The

reaction proceeds via a free radical mechanism involving dehalogenation by the metal surface,

followed by the coupling of the aryl radicals.[7] However, this method often suffered from low

yields and a lack of selectivity, particularly with complex substrates.[7]

The Ullmann Reaction (1901)
A significant advancement came in 1901 when German chemist Fritz Ullmann discovered that

heating an aryl halide with copper powder could produce a symmetrical biaryl.[1][7][9] This

copper-catalyzed homocoupling reaction, known as the Ullmann reaction, offered a more

reliable method than the Wurtz-Fittig approach.[9][10] The traditional Ullmann reaction required

harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of

copper.[9][10][11] The mechanism is believed to involve the formation of an organocopper

intermediate.[9] Subsequent developments, known as Ullmann condensations or Ullmann-type

reactions, expanded this chemistry to form C-O, C-N, and C-S bonds, broadening its utility

significantly.[11]

The Gomberg-Bachmann Reaction (1924)
Named after Moses Gomberg and Werner Emmanuel Bachmann, this reaction provides a route

to biaryls through the coupling of an aryl diazonium salt with another aromatic compound in the

presence of a base.[12][13] The reaction proceeds via an aryl radical intermediate.[14][15]

While versatile in scope for both components, the original procedure was often plagued by

numerous side reactions of the diazonium salt, leading to generally low yields (less than 40%).

[12][13][14]

The Emergence of Atropisomerism
One of the most defining features of substituted biphenyls is their capacity for atropisomerism

—a type of stereoisomerism arising from hindered rotation around a single bond.[4][6][16]
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If the ortho-positions of the biphenyl rings are occupied by bulky substituents, steric hindrance

can restrict free rotation about the pivotal C-C bond.[17] If the barrier to rotation is high enough,

individual rotational isomers (rotamers) can be isolated as stable, distinct compounds.[4][17]

These non-superimposable mirror-image conformers are enantiomers that exhibit axial chirality.

[4][6]

The first experimental detection of this phenomenon was achieved in 1922 by George Christie

and James Kenner, who resolved a tetra-substituted biphenyl derivative, 6,6′-dinitro-2,2′-

diphenic acid.[4] This discovery was crucial, as it established a new class of chiral molecules.

The stability of these atropisomers is dependent on the size of the ortho substituents; larger

groups create a higher energy barrier to rotation, making racemization more difficult.[17] This

principle became the foundation for designing influential chiral ligands like BINAP, which are

pivotal in modern asymmetric catalysis.[4]

The Modern Era: Palladium-Catalyzed Cross-
Coupling
The latter half of the 20th century witnessed a revolution in C-C bond formation with the advent

of palladium-catalyzed cross-coupling reactions. These methods offer high yields, excellent

functional group tolerance, and milder reaction conditions compared to their predecessors.

The Suzuki-Miyaura Coupling (1979)
First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the

most important and widely used methods for synthesizing substituted biphenyls.[18] This

reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or

ester) with an organohalide in the presence of a palladium catalyst and a base.[18] Its

advantages include the commercial availability and stability of many boronic acids, the mild

reaction conditions, and the generation of non-toxic inorganic byproducts.[18] The development

of highly efficient phosphine ligands has further expanded the scope and efficiency of this

reaction, making it a staple in both academic and industrial settings, including pharmaceutical

manufacturing.[18][19][20]

Other Key Cross-Coupling Methodologies
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While the Suzuki-Miyaura coupling is predominant, several other palladium- or nickel-catalyzed

reactions are also instrumental in biphenyl synthesis:[2][7]

Kumada Coupling: Utilizes a Grignard reagent (organomagnesium) as the organometallic

partner.

Stille Coupling: Employs an organotin compound.

Negishi Coupling: Uses an organozinc reagent.

Hiyama Coupling: Involves an organosilicon compound.

These reactions provide a powerful and versatile toolkit, allowing chemists to choose the

optimal method based on substrate availability, functional group compatibility, and desired

reaction conditions.

Applications in Drug Discovery: The "Sartans"
The biphenyl scaffold is a privileged structure in medicinal chemistry, most famously

exemplified by the Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans."[21]

These drugs are critical first-line treatments for hypertension, heart failure, and diabetic

nephropathy.[22][23]

History and Development
The journey to the sartans began with the understanding of the Renin-Angiotensin-Aldosterone

System (RAAS), a key regulator of blood pressure.[21][24] The hormone Angiotensin II (Ang II)

raises blood pressure by binding to the AT1 receptor.[23][24][25] Early attempts to block this

interaction focused on peptide analogues of Ang II, such as saralasin, developed in the 1970s.

[21] While effective, these peptide-based drugs had poor oral bioavailability.

The breakthrough came with the development of non-peptide antagonists. Scientists at DuPont

and Takeda identified lead compounds that mimicked the key features of Ang II. This research

culminated in the creation of Losartan, the first orally active, potent, and selective non-peptide

AT1 receptor blocker.[21] Approved for clinical use in the United States in 1995, Losartan

features a characteristic biphenyl-tetrazole moiety, which proved essential for its antagonist

activity.[21]
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Following Losartan's success, several other ARBs were developed, including Valsartan,

Candesartan, and Irbesartan, many of which retain the core biphenylmethyl group.[21]

Mechanism of Action: The RAAS Pathway
ARBs exert their therapeutic effect by selectively blocking the AT1 receptor, preventing

Angiotensin II from binding and initiating its hypertensive effects, which include vasoconstriction

and aldosterone secretion.[23] This targeted blockade leads to vasodilation and a reduction in

blood pressure.[22]

// Nodes Angiotensinogen [label="Angiotensinogen\n(from Liver)", fillcolor="#F1F3F4"]; AngI

[label="Angiotensin I", fillcolor="#F1F3F4"]; AngII [label="Angiotensin II", fillcolor="#FBBC05"];

Renin [label="Renin\n(from Kidney)", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; ACE [label="ACE\n(from Lungs)", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; AT1_Receptor [label="AT1 Receptor", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Effects [label="Vasoconstriction\nAldosterone Secretion\n↑ Blood

Pressure", shape=note, fillcolor="#F1F3F4"]; ARBs [label="ARBs (Sartans)\n(e.g., Losartan)",

shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Angiotensinogen -> AngI [label=" "]; Renin -> Angiotensinogen [style=dashed,

arrowhead=tee, label=" Catalyzes"]; AngI -> AngII [label=" "]; ACE -> AngI [style=dashed,

arrowhead=tee, label=" Catalyzes"]; AngII -> AT1_Receptor [label=" Binds to"]; AT1_Receptor -

> Effects [label=" Leads to"];

// Inhibition ARBs -> AT1_Receptor [label=" Blocks", style=dashed, arrowhead=tee,

color="#EA4335", penwidth=2];

// Invisible nodes for alignment {rank=same; Renin; ACE;} {rank=same; Angiotensinogen; AngI;

AngII; AT1_Receptor; Effects;} {rank=min; Angiotensinogen;} } RAAS Pathway and ARB

Mechanism of Action.

Experimental Protocols for Key Syntheses
The following sections provide generalized experimental protocols for the classical Ullmann

reaction and the modern Suzuki-Miyaura coupling. Note that specific conditions (temperature,

solvent, catalyst, base, reaction time) must be optimized for each unique set of substrates.
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Generalized Protocol: Ullmann Biaryl Coupling
(Classical)
This protocol describes the homocoupling of an activated aryl halide.

Materials:

Aryl Halide (e.g., o-chloronitrobenzene)

Copper-bronze alloy or activated copper powder

High-boiling solvent (e.g., Dimethylformamide (DMF) or sand for neat reaction)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical

stirrer, combine the aryl halide and copper powder (typically a 1:1 to 1:2 molar ratio of halide

to copper).

Heating: Heat the mixture to a high temperature (typically 180-220°C). If using a solvent like

DMF, heat to reflux. The reaction is often run neat (without solvent) by mixing the reactants

with sand to aid heat transfer.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography (GC). Reaction times can be several hours.

Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent

was used, filter the mixture to remove copper residues and wash the solid with a suitable

organic solvent (e.g., toluene or ethyl acetate).

Extraction: If the reaction was run neat, add a solvent like toluene to the solid mass and heat

to dissolve the organic components. Filter the hot solution to remove copper and sand.

Purification: Combine the organic filtrates, wash with water and brine, dry over an anhydrous

salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then

purified, typically by recrystallization or column chromatography, to yield the symmetric

biphenyl.
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Generalized Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an aryl halide with an arylboronic

acid.
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Materials:
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Aryl Halide (Ar¹-X, where X = I, Br, Cl, or OTf)

Arylboronic Acid or Ester (Ar²-B(OR)₂)

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

Ligand (if required, e.g., PPh₃, SPhos)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Anhydrous, degassed solvent(s) (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq.), arylboronic acid (1.1-

1.5 eq.), base (2.0-3.0 eq.), palladium catalyst (0.01-0.05 eq.), and ligand (if used).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times.

Solvent Addition: Add the degassed solvent(s) via syringe.

Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-

110°C).

Monitoring: Monitor the reaction for the disappearance of the limiting starting material by

TLC, GC, or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous

layer with the organic solvent.

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or

MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash

column chromatography or recrystallization to afford the pure substituted biphenyl product.

Quantitative Data Summary
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The efficiency of biphenyl synthesis has improved dramatically with modern methods.

Table 1: Comparison of Yields for Selected Biphenyl Synthesis Methods

Reaction
Method

Typical
Substrates

Catalyst/Re
agent

Conditions
Typical
Yield Range

Citation(s)

Gomberg-

Bachmann

Aryl

Diazonium

Salt + Arene

Base Room Temp < 40% [12][13][14]

Ullmann

Reaction

Activated Aryl

Halides
Copper > 200°C

40 - 80%

(variable)
[10]

Suzuki-

Miyaura

Aryl Halide +

Arylboronic

Acid

Palladium

Complex
80 - 110°C 70 - 99% [18][26]

Table 2: Key Angiotensin II Receptor Blocker (ARB) Drugs

Drug Name
Key Structural
Feature

Company/Develope
r

Year of First
Approval

Losartan
Biphenyl-tetrazole,

Imidazole
DuPont / Merck 1995

Valsartan
Biphenyl-tetrazole,

Acylated Amino Acid
Ciba-Geigy (Novartis) 1996

Irbesartan
Biphenyl-tetrazole,

Spirocyclopentane
Sanofi 1997

Candesartan
Biphenyl-tetrazole,

Benzimidazole
Takeda / AstraZeneca 1997

Telmisartan
Biphenyl-carboxylate,

Dibenzimidazole
Boehringer Ingelheim 1998

Conclusion
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The journey from the initial discovery of biphenyls to the sophisticated synthesis of complex,

life-saving pharmaceuticals is a testament to over a century of chemical innovation. Early

methods like the Ullmann and Gomberg-Bachmann reactions, while historically significant,

have been largely superseded by the efficiency and versatility of palladium-catalyzed cross-

coupling reactions, particularly the Suzuki-Miyaura coupling. The recognition of atropisomerism

in ortho-substituted biphenyls unlocked new frontiers in asymmetric synthesis and catalysis.

Today, the biphenyl scaffold remains a cornerstone of modern organic chemistry, enabling the

creation of novel materials, potent ligands, and a continuing stream of therapeutic agents that

impact global health. For researchers in drug development, a deep understanding of the history

and synthesis of this "privileged" structure is indispensable for designing the next generation of

innovative molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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